9-Azabicyclo[6.1.0]nonane

NMDA Antagonist Medicinal Chemistry Neuroprotection

9-Azabicyclo[6.1.0]nonane (cyclooctenimine, CAS 286-61-3) is a bicyclic secondary amine composed of an aziridine ring fused to an eight-membered cyclooctane ring. It belongs to the azabicyclo[n.1.0]alkane class and is characterized by inherent ring strain, a predicted pKa of approximately 8.43 for its conjugate acid, and the ability to participate in stereospecific ring-opening reactions.

Molecular Formula C8H15N
Molecular Weight 125.215
CAS No. 286-61-3
Cat. No. B2600444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azabicyclo[6.1.0]nonane
CAS286-61-3
Molecular FormulaC8H15N
Molecular Weight125.215
Structural Identifiers
SMILESC1CCCC2C(N2)CC1
InChIInChI=1S/C8H15N/c1-2-4-6-8-7(9-8)5-3-1/h7-9H,1-6H2
InChIKeyXJWSHYQHALGTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Azabicyclo[6.1.0]nonane (CAS 286-61-3): A Medium-Ring Fused Aziridine Scaffold for Advanced Synthesis


9-Azabicyclo[6.1.0]nonane (cyclooctenimine, CAS 286-61-3) is a bicyclic secondary amine composed of an aziridine ring fused to an eight-membered cyclooctane ring [1]. It belongs to the azabicyclo[n.1.0]alkane class and is characterized by inherent ring strain, a predicted pKa of approximately 8.43 for its conjugate acid, and the ability to participate in stereospecific ring-opening reactions [2]. First synthesized via the Wenker route, it serves as a versatile intermediate and a core scaffold in medicinal chemistry, most notably in the development of NMDA receptor antagonists [3][4].

Why 9-Azabicyclo[6.1.0]nonane Cannot Be Replaced by a Generic Aziridine or Analog


Generic substitution of 9-azabicyclo[6.1.0]nonane with a smaller azabicyclic analog or a simple aziridine is not chemically viable when the target application depends on specific ring-strain release pathways, conformational space, or receptor pharmacophore geometry. The eight-membered ring fused to the aziridine imparts unique transannular reactivity not available in smaller [4.1.0] or [3.1.0] systems [1]. Pharmacologically, ring expansion from a dibenzo[a,d]cycloheptenimine to a dibenzo[a,d]cyclooctenimine scaffold resulted in a quantifiable 7-fold increase in potency at the NMDA receptor, demonstrating that subtle changes in the medium ring size have profound effects on biological activity [2]. Stereochemical stability also differs; the cis- and trans-bicyclo[6.1.0]nonane hydrocarbons exhibit nearly identical enthalpies of formation, a property that diverges from smaller ring systems and can influence synthetic strategy .

Quantitative Differentiation of 9-Azabicyclo[6.1.0]nonane: An Evidence-Based Procurement Guide


NMDA Receptor Affinity: Dibenzo[a,d]cyclooctenimine Scafold Outperforms MK-801 by 7-Fold

In a direct comparative study of dibenzo[a,d]cycloalkenimines, expanding the core from a seven-membered (MK-801, a cycloheptenimine) to an eight-membered ring (a cyclooctenimine) resulted in a significant increase in biological potency. The most potent cyclooctenimine analog in the series was approximately 7-fold more potent than (+)-MK-801 in a nematocidal activity assay, which correlated with its binding affinity [1]. This demonstrates that the 9-azabicyclo[6.1.0]nonane scaffold provides a critical pharmacophoric advantage that smaller-ring analogs cannot replicate.

NMDA Antagonist Medicinal Chemistry Neuroprotection Structure-Activity Relationship

Unique Transannular Reactivity During Acid-Catalyzed Ring-Opening

The acid-catalyzed ring-opening of an N-ethoxycarbonyl-9-azabicyclo[6.1.0]nonane derivative yields a mixture of the expected 'normal' ring-opened product alongside several transannular products [1]. This bifurcated reaction pathway is a direct consequence of the conformational flexibility and transannular interactions unique to the eight-membered ring. In contrast, analogous reactions of smaller azabicyclo[n.1.0]alkanes (e.g., [4.1.0] or [3.1.0] systems) proceed with simpler regioselectivity, as the shorter carbon bridges cannot accommodate transannular bond formation [2].

Synthetic Methodology Ring-Opening Transannular Reactions Medium-Ring Heterocycles

Stereochemical Stability: Cis/Trans Isomers of the Bicyclo[6.1.0]nonane System Exhibit Near-Identical Enthalpies

Combustion calorimetry data reveal that the cis- and trans-isomers of the parent hydrocarbon, bicyclo[6.1.0]nonane, have essentially the same enthalpies of formation . This finding is in stark contrast to the related cyclooctene system, where the introduction of a trigonal center makes the trans-cyclooctene isomer 3 kcal/mol less stable than the cis isomer . This unique stereochemical indifference has direct implications for the 9-azabicyclo[6.1.0]nonane system, where synthetic strategies can be designed with greater flexibility regarding stereochemical outcomes at the ring fusion.

Stereochemistry Thermochemistry Physical Organic Chemistry Strain Energy

Predicted pKa Differentiation Enables Distinct Protonation-Driven Purification Strategies

The predicted pKa of the conjugate acid of (1α,8α)-9-azabicyclo[6.1.0]nonane is 8.43 ± 0.20 , which is notably higher than the experimentally determined pKa of the parent aziridine (~7.9) [1]. This increased basicity indicates that the nitrogen lone pair in the bicyclic system has greater s-character and is more available for protonation. This differential can be exploited in purification via acid-base extraction, where 9-azabicyclo[6.1.0]nonane will protonate and partition into an aqueous phase under conditions where a less basic aziridine or N-substituted analog would remain neutral and organic-soluble.

Physicochemical Properties Purification pKa Aziridine Basicity

Wenker Synthesis Selectivity: Competing Hofmann Elimination Necessitates Stringent Quality Control for Procurement

The standard Wenker synthesis protocol for this compound, starting from trans-2-aminocyclooctanol, yields a mixture of the desired cyclooctenimine (9-azabicyclo[6.1.0]nonane) and cyclooctanone, a product of a competing Hofmann elimination [1][2]. This inherent competition is a differentiating factor from the synthesis of simpler aziridines like the parent compound from ethanolamine, where the aziridine is formed more exclusively. For procurement, this means that commercially sourced 9-azabicyclo[6.1.0]nonane may contain cyclooctanone as a primary impurity unless additional purification steps are undertaken by the vendor, directly impacting the required purity specifications and cost.

Synthesis Quality Control Wenker Synthesis Aziridine Formation

Application Scenarios for 9-Azabicyclo[6.1.0]nonane Based on Verified Evidence


Design of Next-Generation NMDA Receptor Antagonists with Superior Potency

A medicinal chemistry team seeking to improve upon the potency of MK-801 should prioritize the 9-azabicyclo[6.1.0]nonane scaffold. Quantitative SAR data demonstrate that expanding the core to a dibenzo[a,d]cyclooctenimine results in a 7-fold increase in potency over the corresponding cycloheptenimine [1]. This scaffold provides a direct path to compounds with high affinity for the MK-801/PCP binding site on the NMDA receptor.

Synthesis of Unique Medium-Ring N-Heterocycles via Transannular Ring-Opening

For synthetic chemists exploring routes to nine-membered or larger N-heterocycles, the acid-catalyzed ring-opening of N-activated 9-azabicyclo[6.1.0]nonane derivatives offers a unique entry point. Unlike smaller analogs, this system reliably produces transannular products in addition to direct ring-opened products, providing access to structural motifs that are challenging to construct via traditional cyclization methods [2].

Stereochemical Probe for Conformational Analysis of Medium Rings

Academic and industrial physical organic chemistry groups can utilize 9-azabicyclo[6.1.0]nonane and its derivatives to study the interplay of strain and conformation in eight-membered rings. The near-identical enthalpies of formation for cis- and trans-fused isomers, which is anomalous compared to smaller ring systems, make this scaffold an ideal model for computational and experimental thermochemical studies .

Building Block for Diversity-Oriented Synthesis and CNS-Targeted Libraries

The compound's established role as a versatile building block, its predicted higher basicity (pKa ~8.4) compared to parent aziridine, and its presence in patent literature as a core for CNS-active agents make it a valuable component for diversity-oriented synthesis libraries targeting neurological disorders [3].

Quote Request

Request a Quote for 9-Azabicyclo[6.1.0]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.